1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound characterized by the presence of both a piperidine ring and a benzoazepine framework. This compound is gaining attention in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is prevalent in many bioactive molecules, making this compound significant for drug design and synthesis. Its chemical structure allows for interactions with various biological targets, potentially leading to therapeutic applications in treating neurological disorders and other conditions.
The compound is classified under the category of tetrahydrobenzoazepines, which are known for their diverse biological activities. The specific chemical identification number for 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine is 1437486-43-5. It is primarily sourced from synthetic pathways involving multi-step organic reactions that incorporate various precursors and catalysts.
The synthesis of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves several key steps:
The synthesis may require careful control of temperature and pressure to optimize yields. Additionally, purification techniques such as column chromatography are often employed to isolate the desired compound from byproducts and unreacted materials.
The molecular formula of 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be represented as C14H18N2. The structural representation includes a piperidine ring fused to a benzoazepine system.
Key structural characteristics include:
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine can undergo several chemical reactions:
The products formed depend on reaction conditions and specific reagents used during synthesis.
The mechanism of action for 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with neurotransmitter receptors in the brain. It may modulate receptor activity and influence signal transduction pathways related to neurotransmission. This interaction is crucial for its potential therapeutic effects in treating various neurological disorders.
The compound's physical properties include:
Chemical properties include:
Relevant data regarding its properties are essential for understanding its behavior in biological systems and during synthesis .
1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
Traditional approaches to synthesizing the 1-(piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine core rely on multistep linear sequences involving strategic bond formations. A representative four-step route starts with the condensation of 2-nitrophenylacetic acid with N-protected 4-aminopiperidine (typically N-benzyl-4-aminopiperidine) using carbodiimide-based condensing agents. This amide coupling yields 2-nitro-N-[1-(phenylmethyl)-4-piperidinyl]phenylacetamide as a stable intermediate [1]. Subsequent reductive transformations are critical: First, the carbonyl group undergoes reduction to a methylene unit using silane-based reducing agents (e.g., triethylsilane) in the presence of Lewis acids like boron trifluoride etherate, producing N-[2-(2-nitrophenyl)ethyl]-1-(phenylmethyl)-4-aminopiperidine. This intermediate is isolated as a hydrochloride salt for purification. Cyclization then follows via nitro group reduction (catalytic hydrogenation with Raney nickel) and spontaneous lactamization under acidic conditions or with dehydrating agents, forming the benzazepine-piperidine scaffold protected as the N-benzyl derivative. Final deprotection via catalytic hydrogenolysis (Pd/C, H₂) affords the target compound [1]. Ring expansion strategies offer alternatives, such as the acid-catalyzed rearrangement of tetrahydroisoquinoline derivatives, though these often suffer from lower regioselectivity [4].
Table 1: Key Intermediates and Conditions in Traditional Synthesis
Step | Key Intermediate | Reagents/Conditions | Function |
---|---|---|---|
1 | 2-Nitro-N-[1-(phenylmethyl)-4-piperidinyl]phenylacetamide | Carbodiimide, aprotic solvent, 0-5°C | Amide bond formation |
2 | N-[2-(2-Nitrophenyl)ethyl]-1-(phenylmethyl)-4-aminopiperidine | Et₃SiH, BF₃·OEt₂, DCM, 20-40°C | Carbonyl → methylene reduction |
3 | 3-[1-(Phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one | Raney Ni, H₂ (1-3 bar), DMF, 50°C | Nitro reduction + cyclization |
4 | 1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3(2H)-one | Pd/C, H₂ (1-3 bar), MeOH, 60°C | N-Debenzylation |
While traditional methods yield racemic benzazepines, accessing enantiopure 1-(piperidin-4-yl) derivatives requires chiral technologies. Asymmetric hydrogenation of prochiral olefinic precursors using transition metal catalysts provides an efficient route. For instance, (E/Z)-[1-(tosyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-ylidene]acetates undergo hydrogenation with Ru(II)-(S)-H8-BINAP complexes (2-5 mol%) under mild conditions (50-100 psi H₂, 25-50°C). This method delivers β-substituted benzazepines with enantiomeric excesses (ee) exceeding 85%, crucial for stereoselective attachment to the piperidine moiety [2]. Copper(I)-catalyzed tandem amination/cyclization represents another breakthrough: Fluorinated allenynes (e.g., methyl 2-methyl-2-(trifluoromethyl)-4-(prop-2-yn-1-ylidene)pent-4-enoate) react with primary amines (e.g., aniline) via Cu(MeCN)₄PF₆ catalysis (10 mol%) in dioxane at 70°C. The process involves amine addition followed by intramolecular cyclization, forming trifluoromethylated azepine carboxylates – versatile intermediates for piperidine coupling [6].
Cyclodehydration remains pivotal for constructing the seven-membered azepine ring. Polyphosphoric acid (PPA) efficiently promotes this transformation by activating carbonyl groups and facilitating nucleophilic attack. In optimized protocols, N-[2-(2-aminophenyl)ethyl]piperidin-4-amine derivatives are heated in PPA (100-120°C) for 4-8 hours. The electrophilic P⁺ species activates the amine, enabling ring closure via intramolecular amidation. This method circumvents racemization risks associated with basic conditions and tolerates electron-donating/withdrawing aryl substituents. Yields typically range from 65-80%, though overreaction can lead to tar formation, necessitating precise temperature control [2] [4].
Reductive amination streamlines piperidine introduction versus stepwise protection/deprotection. 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-3-one is condensed with 4-piperidone monohydrate hydrochloride in methanol using trimethyl orthoformate. Sodium cyanoborohydride then reduces the iminium intermediate in situ at pH 7 (acetic acid buffer), directly yielding 1-(piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This one-pot approach achieves 75-90% yields and minimizes protecting group manipulations. Microwave assistance (100°C, 20 min) further enhances efficiency and reduces imine byproducts [9]. For N-alkylated benzazepines, borane-pyridine complexes in toluene at reflux provide chemoselective reduction without affecting ester/carbonyl groups [1].
Recent advances prioritize sustainability metrics in benzazepine synthesis. Key developments include:
Table 2: Green Chemistry Metrics in Benzazepine Synthesis
Methodology | Traditional Process | Green Alternative | Improvement |
---|---|---|---|
Cyclization | PPA, neat, 120°C, 8h | H₂O/EtOH, NiCl₂/B₂(OH)₄, 40°C, 12h | 60% lower E-factor |
Reductive Amination | NaBH₃CN, MeOH, 24h | NaBH(OAc)₃, CPME, MW 100°C, 20min | 50% solvent reduction |
Triazole Formation | CuSO₄/ascorbate, t-BuOH:H₂O, 24h | CuI, MeCN, MW 100°C, 10min | 4x faster, 98% atom economy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: